1,2,3,4-Tetrahydro-3,6-dimethylquinoline
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Overview
Description
1,2,3,4-Tetrahydro-3,6-dimethylquinoline is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₅N It is a derivative of quinoline, characterized by the presence of two methyl groups at the 3rd and 6th positions and a partially saturated ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydro-3,6-dimethylquinoline can be synthesized through several methods. One common approach involves the cyclization of an appropriate precursor, such as 2-aminoacetophenone, with ethyl acetoacetate in the presence of a catalyst like PEG-supported sulfonic acid . The reaction is typically carried out at room temperature in solvents such as methanol, ether, acetonitrile, or dichloromethane.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are becoming increasingly popular in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-3,6-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are often used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
1,2,3,4-Tetrahydro-3,6-dimethylquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: It is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-3,6-dimethylquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, receptors, or ion channels, depending on its chemical structure and the nature of the substituents. The exact pathways and targets are often determined through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Similar in structure but lacks the methyl groups at the 3rd and 6th positions.
2,3-Dihydro-4(1H)-quinolinone: A partially saturated quinoline derivative with different functional groups.
4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: Another derivative with a carboxylic acid group
Uniqueness
1,2,3,4-Tetrahydro-3,6-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 3rd and 6th positions can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H15N |
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Molecular Weight |
161.24 g/mol |
IUPAC Name |
3,6-dimethyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C11H15N/c1-8-3-4-11-10(5-8)6-9(2)7-12-11/h3-5,9,12H,6-7H2,1-2H3 |
InChI Key |
FMWDJJKQRCYOMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)C)NC1 |
Origin of Product |
United States |
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